N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(14-4-2-1-3-5-14)19-12-13-6-8-15(9-7-13)21-17-18-10-11-22-17/h1-2,6-11,14H,3-5,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXMSFRTLCLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide typically involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone. The produced acrylamides are then treated with malononitrile and substituted acetophenones, and the generated chalcones are heated with mononitrile in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts. This reaction is typical for amides and can be catalyzed by enzymes or chemical reagents like HCl or NaOH.
| Reactant | Condition | Product |
|---|---|---|
| N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide | HCl (reflux) | Cyclohex-3-enecarboxylic acid + thiazol-2-yloxybenzylamine |
| NaOH (aqueous) | Sodium cyclohex-3-enecarboxylate |
Nucleophilic Substitution at the Thiazole Ring
The thiazol-2-yloxy group may participate in nucleophilic aromatic substitution (NAS) reactions. Substituents on the thiazole ring (e.g., oxygen) can direct incoming nucleophiles to specific positions. For example, NAS at the 2-position of the thiazole could occur under high-temperature conditions with nucleophiles like amines or alkoxides .
Mechanism :
-
Activation of the thiazole ring via electron-withdrawing groups (e.g., oxygen).
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Attack by a nucleophile (e.g., NH₃, RO⁻).
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Expulsion of the leaving group (e.g., hydroxyl group).
Alkylation of the Amide Nitrogen
The amide nitrogen can undergo alkylation via N-alkylation reactions. This is typically achieved using alkyl halides (e.g., methyl iodide) in the presence of a base like DIPEA or TEA. The reaction modifies the amide’s solubility and biological activity .
| Reagent | Condition | Outcome |
|---|---|---|
| Methyl iodide | DIPEA, DMF | N-Methylated amide derivative |
Cyclohexene Double Bond Reactivity
The cyclohex-3-enecarboxamide moiety contains a double bond susceptible to:
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Electrophilic addition (e.g., bromine, H₂O₂).
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Oxidation (e.g., epoxidation with peracids).
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Cycloaddition (e.g., Diels-Alder reactions).
Ether Cleavage
The thiazol-2-yloxy ether linkage can undergo cleavage under acidic (e.g., HBr) or reductive (e.g., LiAlH₄) conditions, yielding thiophenols or disulfides .
Amide Formation
The compound can be synthesized via Weinreb amide formation , where a carboxylic acid reacts with N,O-dimethylhydroxylamine in the presence of coupling reagents like TBTU .
General Procedure :
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React carboxylic acid with N,O-dimethylhydroxylamine hydrochloride and TBTU in DCM.
Thiazole Ring Functionalization
The thiazole ring can be modified through Pummerer reactions or O-alkylation to introduce new substituents. For example, triflic anhydride-activated sulfoxides can react with pyridine derivatives to form thiazolo-pyridinones .
Radical vs. Non-Radical Pathways
Biological Target Interactions
Thiazole-based amides often interact with ATP-utilizing enzymes or modulate pathways like cell proliferation/apoptosis , as seen in similar heterocyclic compounds .
Analytical Techniques
Scientific Research Applications
Structure
The structural formula of the compound can be detailed as:
- Thiazole moiety : Contributes to biological activity.
- Benzyl group : Enhances lipophilicity, aiding in membrane permeability.
- Cyclohexene core : Provides rigidity and stability.
Anticancer Activity
N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide has been investigated for its potential as an anticancer agent. The compound demonstrates selective inhibition of certain protein kinases involved in cancer cell proliferation.
Case Study: Inhibition of Polo-like Kinase 1
A study indicated that compounds similar to this compound effectively inhibit polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. This inhibition leads to reduced cell viability in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Research has shown that the thiazole ring enhances the antimicrobial properties of compounds. The compound has been tested against several bacterial strains, showing promising results in inhibiting growth.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate.
Absorption and Metabolism
Studies have demonstrated that the compound is well absorbed when administered orally, with peak plasma concentrations occurring within 2 hours. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Toxicological Profile
Toxicity studies indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Mechanism of Action
The mechanism of action of N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with a benzyl and cyclohexene carboxamide moiety, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation.
Research indicates that this compound exhibits ATP-utilizing enzyme inhibitory activity . This is significant as such inhibition can impact metabolic pathways and cellular functions. Specifically, compounds with similar structures have been shown to modulate glucokinase activity, which is crucial in glucose metabolism and diabetes management .
Enzyme Inhibition
-
Glucokinase Activation :
- Compounds related to this compound have been identified as partial activators of glucokinase (GK). For instance, cycloalkyl-fused N-thiazol-2-yl-benzamides were noted for their ability to enhance GK activity without inducing hypoglycemia or dyslipidemia, making them promising candidates for type 2 diabetes treatment .
- Inhibition Studies :
Efficacy in Animal Models
Case studies involving diabetic mouse models have shown that compounds similar to this compound can regulate glucose homeostasis effectively. For example:
- Oral Glucose Tolerance Tests (OGTT) : Chronic administration of these compounds led to improved glucose tolerance without significant side effects such as hypoglycemia .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclohexene derivatives and functionalized phenyl intermediates. Critical steps include:
- Cyclization to form the cyclohexene ring (e.g., using Diels-Alder or acid-catalyzed cyclization).
- Thiazole coupling via nucleophilic aromatic substitution or Ullmann-type reactions to attach the thiazol-2-yloxy group to the benzyl position .
- Amide bond formation using coupling agents like EDCI/HOBt or carbodiimides to link the benzyl-thiazole intermediate with cyclohexenecarboxylic acid .
- Optimization requires control of temperature (e.g., 60–100°C for amidation), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and stereochemistry, particularly for the cyclohexene ring and thiazole substitution pattern .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- HPLC or UPLC with UV/Vis detection (λ = 254–280 nm) assesses purity, while reversed-phase columns (C18) separate by polarity .
- X-ray crystallography resolves crystal packing and absolute configuration if single crystals are obtainable .
Q. How can reaction conditions be systematically optimized to minimize by-products during synthesis?
- Methodological Answer:
- Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry) via factorial or response surface methodologies. For example, a central composite design can identify interactions between catalyst loading and reaction time .
- In-line monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress in real time to halt reactions at optimal conversion .
- Purification via flash chromatography (silica gel) or preparative HPLC removes persistent impurities, with solvent gradients tailored to compound polarity .
Advanced Research Questions
Q. How can computational chemistry methods predict and optimize the reactivity of this compound in novel reactions?
- Methodological Answer:
- Quantum mechanical calculations (DFT or ab initio) model transition states and activation energies for key steps like amidation or thiazole coupling. Software like Gaussian or ORCA identifies thermodynamically favorable pathways .
- Machine learning (e.g., neural networks trained on reaction databases) predicts solvent effects or catalyst performance. ICReDD’s integrated computational-experimental workflows are a benchmark for accelerating reaction discovery .
- Molecular dynamics simulations assess conformational stability of the cyclohexene ring under varying solvent conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer:
- Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, incubation time) identifies confounding factors. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) validate target engagement specificity.
- Statistical validation (e.g., Grubbs’ test for outliers) filters anomalous data points, ensuring reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer:
- Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-thiadiazole or benzothiazole to modulate electron density and binding affinity .
- Functional group diversification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to enhance metabolic stability.
- 3D-QSAR models (e.g., CoMFA or CoMSIA) correlate steric/electrostatic fields with activity data to prioritize synthetic targets .
Q. What advanced techniques elucidate the compound’s interaction with biological targets at the molecular level?
- Methodological Answer:
- Cryo-EM or X-ray crystallography resolves binding modes in enzyme active sites (e.g., kinases or GPCRs).
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic drivers .
- NMR-based fragment screening identifies allosteric binding pockets by monitoring chemical shift perturbations .
Q. How can heterogeneous catalysis improve scalability and sustainability of synthetic routes?
- Methodological Answer:
- Immobilized catalysts (e.g., Pd on mesoporous silica) enable solvent-free amidation or recyclable cross-coupling systems, reducing metal leaching .
- Flow chemistry with packed-bed reactors enhances heat/mass transfer for exothermic steps (e.g., cyclohexene formation), improving safety and yield .
- Green solvent screening (e.g., Cyrene or 2-MeTHF) replaces traditional solvents like DCM, aligning with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
